molecular formula C8H8N2 B1394184 4-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1190321-86-8

4-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1394184
CAS No.: 1190321-86-8
M. Wt: 132.16 g/mol
InChI Key: XAARYQDTXBRXAA-UHFFFAOYSA-N
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Description

4-Methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that consists of a pyrrole ring fused to a pyridine ring with a methyl group attached at the 4-position.

Scientific Research Applications

4-Methyl-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:

Safety and Hazards

The safety and hazards of “4-methyl-1H-pyrrolo[2,3-c]pyridine” have been reported. One source mentions that personal protective equipment should be used to avoid dust formation, breathing vapours, mist, or gas, and breathing dust . Another source mentions hazard classifications including Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

The future directions for “4-methyl-1H-pyrrolo[2,3-c]pyridine” could involve further exploration of its therapeutic potential. More than 300,000 1H-pyrrolo[3,4-b]pyridines have been described, which are included in more than 5500 references . This suggests that there is significant interest in developing new compounds containing this scaffold .

Biochemical Analysis

Biochemical Properties

4-methyl-1H-pyrrolo[2,3-c]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, this compound can bind to DNA and RNA, influencing gene expression and protein synthesis .

Cellular Effects

The effects of this compound on cells are profound. It can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, this compound has been found to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . Moreover, this compound can modulate the activity of transcription factors, which are proteins that help turn specific genes on or off .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of certain kinases, leading to changes in cell signaling and function . Additionally, this compound can interact with DNA, affecting gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . This metabolism can affect the compound’s bioavailability and activity . Additionally, this compound can influence metabolic flux and metabolite levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters and binding proteins, which facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it interacts with DNA and affects gene expression . Additionally, this compound can be found in the mitochondria, where it influences cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-1H-pyrrolo[2,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound under acidic conditions to form the pyrrolo[2,3-c]pyridine core. The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls or carboxyls.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert nitro groups to amines.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Methyl-1H-pyrrolo[2,3-c]pyridine is unique due to its specific fusion pattern and the presence of a methyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .

Properties

IUPAC Name

4-methyl-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-4-9-5-8-7(6)2-3-10-8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAARYQDTXBRXAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676852
Record name 4-Methyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190321-86-8
Record name 4-Methyl-1H-pyrrolo[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190321-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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